molecular formula C10H13NO3 B3047398 N-Ethyl-4-hydroxy-3-methoxybenzamide CAS No. 138863-01-1

N-Ethyl-4-hydroxy-3-methoxybenzamide

Cat. No.: B3047398
CAS No.: 138863-01-1
M. Wt: 195.21 g/mol
InChI Key: VUUIAHMBULRITO-UHFFFAOYSA-N
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Description

N-Ethyl-4-hydroxy-3-methoxybenzamide is a benzamide derivative characterized by a hydroxy group at the 4-position, a methoxy group at the 3-position of the aromatic ring, and an ethyl substituent on the amide nitrogen. This structure imparts unique physicochemical properties, balancing moderate lipophilicity (due to the ethyl group) with hydrogen-bonding capacity (via hydroxy and methoxy groups).

Properties

IUPAC Name

N-ethyl-4-hydroxy-3-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-3-11-10(13)7-4-5-8(12)9(6-7)14-2/h4-6,12H,3H2,1-2H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUUIAHMBULRITO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=CC(=C(C=C1)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00617677
Record name N-Ethyl-4-hydroxy-3-methoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00617677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138863-01-1
Record name N-Ethyl-4-hydroxy-3-methoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00617677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-4-hydroxy-3-methoxybenzamide typically involves the reaction of 4-hydroxy-3-methoxybenzoic acid with ethylamine. The reaction is carried out under controlled conditions, often using a catalyst to facilitate the formation of the amide bond. The process may involve the use of solvents such as ethanol or methanol to dissolve the reactants and control the reaction temperature .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and continuous flow systems to ensure consistent product quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is common to optimize the production process .

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-4-hydroxy-3-methoxybenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinones, amines, and substituted benzamides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-Ethyl-4-hydroxy-3-methoxybenzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-Ethyl-4-hydroxy-3-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in oxidative stress, thereby exhibiting antioxidant properties .

Comparison with Similar Compounds

N-(3-((Dimethylamino)methyl)-4-hydroxyphenyl)-4-methoxybenzamide ()

  • Structural Differences: The aromatic ring retains a 4-methoxy group but introduces a hydroxyphenyl moiety substituted with a dimethylaminomethyl group at the 3-position. The amide nitrogen in the target compound is ethylated, whereas this analogue features a secondary amide linked to a dimethylamino-functionalized aromatic system.
  • Synthesis involves multi-step reactions with paraformaldehyde and dimethylamine, contrasting with the simpler amidation likely used for the target compound.

N-[2-(1'-Piperidinyl)ethyl]-3-iodo-4-methoxybenzamide (P-I-MBA) ()

  • Structural Differences :
    • A piperidinylethyl chain replaces the ethyl group on the amide nitrogen, and an iodine atom is introduced at the 3-position.
  • Functional Implications: The piperidinyl group enhances sigma receptor binding, enabling its use in breast cancer imaging . Iodination facilitates radiolabeling (¹²³I) for scintigraphy, a diagnostic application distinct from the presumed therapeutic or synthetic roles of the target compound. Increased steric bulk may reduce bioavailability compared to the ethyl-substituted target.

4-Ethoxy-3-(4-methoxybenzamido)-N-hydroxybenzamide ()

  • Structural Differences :
    • Contains a hydroxybenzamide core with ethoxy and 4-methoxybenzamido substituents.
    • The amide nitrogen is unsubstituted (hydroxy group), unlike the ethylated nitrogen in the target.
  • Ethoxy and methoxy groups may enhance metabolic stability but reduce hydrogen-bonding capacity compared to the target’s 4-hydroxy group .

N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide ()

  • Structural Differences :
    • A chlorophenyl group replaces the ethylamide, with methoxy and methyl groups at the 2- and 4-positions, respectively.
  • Functional Implications: The 2-methoxy/4-methyl substitution alters electronic effects (e.g., electron-donating vs. withdrawing) compared to the target’s 3-methoxy/4-hydroxy arrangement.

3-Hydroxy-4-methoxy-N,N-dimethylbenzamide ()

  • Structural Differences :
    • Hydroxy and methoxy groups are transposed (3-hydroxy, 4-methoxy) relative to the target.
    • The amide nitrogen is dimethylated instead of ethylated.
  • Transposed substituents may shift hydrogen-bonding interactions or antioxidant activity profiles .

Biological Activity

N-Ethyl-4-hydroxy-3-methoxybenzamide is an organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, interaction with biological targets, and relevant research findings.

Chemical Structure and Properties

This compound features a benzamide structure with an ethyl group attached to the nitrogen atom and hydroxyl and methoxy substituents on the aromatic ring. Its molecular formula is C10H13NO3C_{10}H_{13}NO_3. The arrangement of functional groups contributes to its unique chemical properties and biological activities, particularly in modulating enzyme activity due to the presence of the hydroxyl group, which facilitates hydrogen bonding with active sites of enzymes.

The mechanism of action of this compound primarily involves its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory processes. Similar compounds have demonstrated anti-inflammatory effects, suggesting that this compound may exhibit comparable properties.
  • Receptor Interaction : It is hypothesized that this compound interacts with cellular receptors, leading to various biological effects. This interaction can potentially modulate signaling pathways critical for cellular functions.

Anti-inflammatory Properties

Research indicates that compounds similar to this compound possess anti-inflammatory properties. The presence of hydroxyl and methoxy groups enhances these effects by stabilizing reactive species and modulating inflammatory pathways .

Antioxidant Activity

The compound has also been studied for its antioxidant activity. The hydroxyl group can donate hydrogen atoms or electrons, stabilizing free radicals and reducing oxidative stress in cells .

Anticancer Potential

Preliminary studies suggest that this compound may exhibit anticancer properties. Compounds with similar structures have shown selective cytotoxicity against cancer cell lines, indicating potential therapeutic applications in oncology .

Table 1: Summary of Biological Activities

Activity Observation Reference
Anti-inflammatoryInhibition of pro-inflammatory cytokines in vitro
AntioxidantScavenging of free radicals in cell-based assays
AnticancerSelective cytotoxicity against MCF-7 breast cancer cells (IC50 = 8.7 µM)

In Vitro Studies

In vitro studies have demonstrated that this compound can inhibit inflammatory markers such as TNF-alpha and IL-6 in cultured macrophages. These findings suggest its potential utility in treating inflammatory diseases.

In Vivo Studies

Animal models have been used to assess the anti-inflammatory effects of this compound. In these studies, administration resulted in reduced paw edema in rats subjected to inflammatory stimuli, further supporting its therapeutic potential .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-Ethyl-4-hydroxy-3-methoxybenzamide
Reactant of Route 2
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